molecular formula C15H17N3O2 B2573591 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 401624-54-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No. B2573591
CAS RN: 401624-54-2
M. Wt: 271.32
InChI Key: CJLUHYHKEGPNHS-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Pyrazoline derivatives are recognized for their pharmacophore properties, contributing to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of these derivatives involves condensation followed by cyclization, which has been achieved under different conditions to produce heterocyclic appended pyrazoles in potential yields. This highlights their role as versatile building blocks in organic synthesis and their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Research on the synthetic compounds against Fusarium oxysporum, a pathogen causing Bayoud disease, includes the study of pyrazoline derivatives. These compounds have been evaluated for their antifungal properties, with several showing efficacy in combating fungal infections. The structure-activity relationship (SAR) interpretations suggest the importance of these derivatives in developing antifungal agents (Kaddouri et al., 2022).

Inhibitory Effects on Cytochrome P450 Enzymes

Pyrazoline derivatives have been investigated for their selective inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes, indicating their potential application in studying drug-drug interactions and metabolism (Khojasteh et al., 2011).

Synthetic Applications

The chemistry of pyrazoline derivatives provides valuable information for the design of more active biological agents through modifications and derivatizations. These strategies are essential for extending the categories of heterocyclic systems and finding new applications in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The review of therapeutic patent literature emphasizes the significance of pyrazoline derivatives in medicinal chemistry and their potential in developing new therapeutic agents (Shaaban et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide are human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various physiological processes .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes . The compound forms a complex with the enzymes, which inhibits their activity and disrupts their normal function .

Biochemical Pathways

The inhibition of alkaline phosphatases by this compound affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a process that is crucial for many biological functions . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of alkaline phosphatases and disruption of the biochemical pathways they are involved in . This can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

Biochemical Analysis

Biochemical Properties

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit strong binding interactions with specific amino acids, which are essential for its biochemical activity . For instance, docking studies have revealed that the compound can effectively bind to the active sites of certain enzymes, thereby modulating their activity . These interactions are primarily stabilized by hydrogen bonding and π-ring interactions, which contribute to the compound’s overall stability and efficacy in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the elongation index of fatty acids in hepatocytes, suggesting its role in lipid metabolism . Additionally, the compound’s ability to penetrate cell walls and interact with intracellular targets further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to enzymes and proteins can result in either inhibition or activation of these biomolecules, depending on the context . For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound’s interactions with gene regulatory elements can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under specific conditions, allowing for prolonged experimental use . Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may effectively modulate biochemical pathways without causing significant toxicity . At higher doses, the compound’s interactions with cellular targets can result in detrimental effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolic processing can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . For example, the compound’s interactions with enzymes involved in lipid metabolism can lead to changes in fatty acid elongation and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, the compound’s localization to the mitochondria or endoplasmic reticulum can impact its activity and function, further highlighting its potential as a therapeutic agent .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-13(16-14(19)11-8-9-11)15(20)18(17(10)2)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUHYHKEGPNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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